

Comparing the toxicological endpoints of Cyanazine and its metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyanazine

Cat. No.: B135985

[Get Quote](#)

A Comparative Toxicological Analysis of Cyanazine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological endpoints of the triazine herbicide **Cyanazine** and its primary metabolites. The information is compiled from various scientific studies and regulatory documents to support research and risk assessment activities. All quantitative data are presented in structured tables for ease of comparison, and detailed methodologies for key toxicological assays are described.

Executive Summary

Cyanazine is a moderately toxic herbicide that has been shown to induce a range of adverse effects in animal studies, including developmental and reproductive toxicity, and carcinogenicity in female rats. Its primary metabolites, including **cyanazine** amide, **cyanazine** acid, and **deethylcyanazine**, are formed through processes such as N-dealkylation and hydrolysis. While specific toxicological data for individual metabolites are limited, the available information suggests that the chlorinated degradates of triazines may exhibit toxicological profiles similar to the parent compound. This guide summarizes the key toxicological findings for **Cyanazine** and what is known about its metabolites to facilitate a comparative assessment.

Quantitative Toxicological Data

The following tables summarize the key toxicological endpoints for **Cyanazine** based on available experimental data.

Table 1: Acute Toxicity of Cyanazine

Species	Route	Endpoint	Value (mg/kg bw)	Purity	Reference
Rat	Oral	LD50	149 - 334	Not specified/Technical (97%)	[1] [2]
Mouse	Oral	LD50	380	Technical (97%)	[1] [2]
Rabbit	Oral	LD50	141	Technical (97%)	[1] [2]
Rat	Dermal	LD50	>1200	Technical (97%)	[1] [2]
Rabbit	Dermal	LD50	>2000	Technical	[1] [2]

Table 2: Chronic Toxicity and Carcinogenicity of Cyanazine

Species	Study Duration	Endpoint	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Effects Observed at LOAEL	Reference
Rat	2 years	Systemic Toxicity	0.198 (males), 0.259 (females)	0.985 (males), 1.37 (females)	Hyperactivity in males, decreased body-weight gain in females. [3]	[3]
Mouse	2 years	Systemic Toxicity	3.3	-	Decreased weight gains and histological changes. [3]	[3]
Rat	2 years	Carcinogenicity	-	1.37	Increased incidence of malignant mammary gland tumors in females. [3]	[3]
Mouse	2 years	Carcinogenicity	50 (highest dose tested)	-	No evidence of carcinogenicity. [2]	[2]

Table 3: Reproductive and Developmental Toxicity of Cyanazine

Species	Study Type	Endpoint	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Effects Observed at LOAEL	Reference
Rat	3-Generation Reproduction	Reproductive Toxicity	1.35	4.05	Reduced parental body-weight gain, increased brain weight and decreased relative kidney weight in F3b female weanlings. [3]	[3]
Rat	2-Generation Reproduction	Reproductive Toxicity	3.8	11.2	Decreased pup viability and mean pup body weight during lactation. [3]	[3]
Rat	Developmental Toxicity	Maternal & Developmental Toxicity	<5 (lowest dose tested)	5	Maternal and developmental toxicity observed. [3]	[3]
Rabbit	Developmental	Maternal & Development	1	2	Anorexia, weight	[3]

Toxicity	ntal	loss, death,
	Toxicity	abortion,
		skeletal
		alterations,
		decreased
		litter size,
		increased
		post-
		implantatio
		n loss.[3]

Table 4: Genotoxicity of Cyanazine

Assay	System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With rodent activation	Negative	[3]
Ames Test	Salmonella typhimurium	With plant activation	Positive	[3]
Mouse Lymphoma L5178Y/TK+/-	Mouse lymphoma cells	With and without	Positive (dose-related forward mutation)	[3]
Unscheduled DNA Synthesis (UDS)	Rat primary hepatocytes	In vitro	Positive	[3]
Unscheduled DNA Synthesis (UDS)	Rat spermatocytes	In vivo	Negative	[3]

Toxicological Profile of Cyanazine Metabolites

Specific quantitative toxicological data for the primary metabolites of **Cyanazine (cyanazine amide, cyanazine acid, deethylcyanazine)** are not readily available in the public literature.

However, some general conclusions can be drawn from existing research:

- Carboxylic acid metabolites of another triazine herbicide, terbuthylazine, which are structurally similar to the acid metabolites of **cyanazine**, did not show toxicity in a 90-day rat study at doses up to approximately 1000 mg/kg bw/day.[4]
- The U.S. Environmental Protection Agency (EPA) groups chlorinated degradates of triazines together based on the assumption of similar toxicological effects.[5]
- Studies on two major plant metabolites of **cyanazine** showed that they were largely excreted unchanged in the urine and feces of rats, suggesting low metabolic activity and potentially lower systemic toxicity.[3]

Due to the lack of specific data, a direct quantitative comparison with **Cyanazine** is not possible at this time. Further research is needed to fully characterize the toxicological profiles of these metabolites.

Experimental Protocols

The toxicological evaluations of **Cyanazine** have been conducted using standardized methodologies, largely following OECD guidelines. Below are descriptions of the key experimental protocols.

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This assay evaluates the potential of a substance to induce gene mutations in several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine).[6][7][8]

- Test System: Histidine-requiring strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of *E. coli* are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without S9 mix. The mixture is then plated on a minimal agar medium lacking the required amino acid.

- Evaluation: After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay) - Based on OECD Guideline 490

This assay detects gene mutations in mammalian cells, specifically at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Test System: L5178Y TK+/- mouse lymphoma cells, which are heterozygous for the TK gene, are used.
- Metabolic Activation: The assay is conducted with and without an exogenous S9 metabolic activation system.
- Procedure: The cells are exposed to the test substance over a range of concentrations. After the exposure period, the cells are cultured for a period to allow for the expression of any mutations.
- Selection of Mutants: The cells are then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Cells with a functional TK enzyme will incorporate TFT and be killed, while mutant cells lacking TK activity (TK-/-) will survive and form colonies.
- Evaluation: The number of mutant colonies is counted, and the mutant frequency is calculated. A significant, dose-dependent increase in mutant frequency indicates a mutagenic potential.

In Vivo Unscheduled DNA Synthesis (UDS) Assay - Based on OECD Guideline 486

This assay detects the ability of a substance to induce DNA repair in the liver cells of a treated animal.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Test System: Typically, male rats are used.

- Procedure: The animals are treated with the test substance, usually by oral gavage. After a specific time, the liver is perfused, and hepatocytes are isolated. The isolated hepatocytes are then incubated with a medium containing radiolabeled thymidine ($[^3\text{H}]\text{-thymidine}$).
- Measurement of UDS: The incorporation of $[^3\text{H}]\text{-thymidine}$ into the DNA of non-S-phase cells is measured using autoradiography. This incorporation represents DNA repair synthesis (unscheduled DNA synthesis).
- Evaluation: A significant increase in the net nuclear grain count in the hepatocytes of treated animals compared to controls indicates that the substance induced DNA damage in the liver *in vivo*.

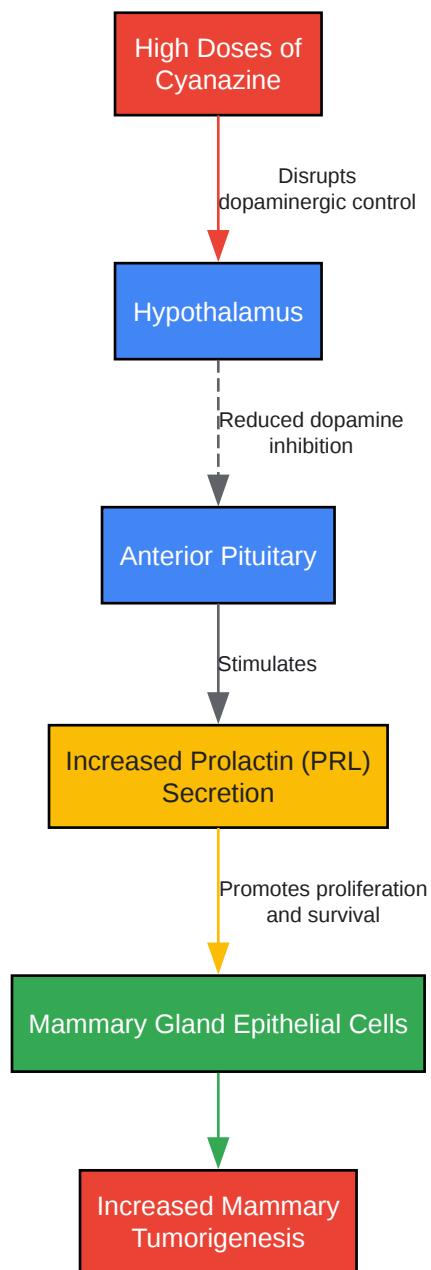
Reproductive and Developmental Toxicity Studies - Based on OECD Guidelines 414, 415, 416, 421, 422, and 443

These studies are designed to evaluate the potential adverse effects of a substance on reproduction and development.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Developmental Toxicity Study (OECD 414): Pregnant animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Fetuses are examined for visceral and skeletal abnormalities.[\[16\]](#)[\[21\]](#)
- Multi-generation Reproduction Studies (e.g., OECD 415, 416, 443): The test substance is administered to parental (P) generation animals before mating and throughout mating, gestation, and lactation. The effects on fertility, pregnancy, and offspring (F1 generation) are evaluated. The F1 generation may also be raised to maturity and mated to produce an F2 generation.[\[1\]](#)[\[19\]](#)
- Reproduction/Developmental Toxicity Screening Tests (OECD 421, 422): These are shorter-term studies to provide initial information on potential reproductive and developmental effects.[\[15\]](#)[\[17\]](#)[\[18\]](#)[\[20\]](#)

Signaling Pathways and Mechanisms of Toxicity Herbicidal Mode of Action

The primary mechanism of action of **Cyanazine** as a herbicide is the inhibition of photosynthesis at photosystem II (PSII).



[Click to download full resolution via product page](#)

Caption: **Cyanazine**'s herbicidal mechanism of action.

Mammalian Toxicity: Proposed Mechanism for Mammary Tumors

In female Sprague-Dawley rats, **Cyanazine** has been shown to increase the incidence of malignant mammary tumors. The proposed mechanism is non-genotoxic and is thought to involve a hormonal pathway mediated by prolactin (PRL).

[Click to download full resolution via product page](#)

Caption: Proposed prolactin-mediated pathway for **Cyanazine**-induced mammary tumors in rats.

Studies suggest that triazine herbicides can disrupt the hypothalamic control of the pituitary, leading to elevated prolactin levels.[22] Prolactin is a hormone that plays a role in mammary gland development and has been linked to an increased risk of breast cancer.[23][24] The relevance of this mechanism to humans is considered to be low.[22]

Conclusion

Cyanazine exhibits a range of toxicological effects in animal models, with developmental and reproductive toxicity and carcinogenicity in female rats being of particular concern. While comprehensive toxicological data for its metabolites are lacking, the available information suggests that a cautious approach should be taken, assuming a similar toxicological profile for its chlorinated degradates. The non-genotoxic, prolactin-mediated mechanism for mammary tumorigenesis in rats highlights the importance of considering endocrine-disrupting effects in the overall risk assessment of this and similar compounds. This guide provides a foundational overview to aid researchers in their ongoing work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. EXTOXNET PIP - CYANAZINE [extoxnet.orst.edu]
- 3. cdn.who.int [cdn.who.int]
- 4. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 7. nib.si [nib.si]
- 8. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 9. scantox.com [scantox.com]
- 10. gentronix.co.uk [gentronix.co.uk]
- 11. measurlabs.com [measurlabs.com]
- 12. Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 13. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. oecd.org [oecd.org]
- 22. Role of prolactin in chloro-S-triazine rat mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prolactin Promotes Mammary Pathogenesis Independently from Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A novel clinically relevant antagonistic interplay between prolactin and oncogenic YAP-CCN2 pathways as a differentiation therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the toxicological endpoints of Cyanazine and its metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135985#comparing-the-toxicological-endpoints-of-cyanazine-and-its-metabolites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com